molecular formula C11H14N4O B5816528 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine

Cat. No.: B5816528
M. Wt: 218.26 g/mol
InChI Key: UDQDNZVWIZHCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine is a high-purity chemical reagent designed for advanced research applications. This compound features a pyrimidine core linked to a 3,5-dimethylpyrazole ring, a privileged structure in medicinal chemistry and materials science . This scaffold is of significant interest in pharmaceutical research for the development of novel therapeutic agents. Compounds containing the pyrazolylpyrimidine structure have been investigated for a wide range of biological activities, including potential use as anticancer agents , antiviral drugs , and anti-inflammatory medications . The structure serves as a key precursor in synthesizing more complex molecules for biological screening . In the field of materials science, pyrazolylpyrimidine derivatives demonstrate considerable utility. They can act as versatile ligands for metal coordination complexes . Research into copper(I) complexes utilizing similar ligands has shown promising photophysical properties, such as phosphorescence from ligand-to-halide charge transfer (LXCT), making them candidates for application in organic light-emitting diodes (OLEDs) . The ethoxy group on the pyrimidine ring can influence the electron-donating properties and overall geometry of metal complexes, which is a critical parameter in tuning their electronic and luminescent characteristics . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-ethoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-4-16-11-6-10(12-7-13-11)15-9(3)5-8(2)14-15/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQDNZVWIZHCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine typically involves the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate pyrimidine derivative. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with 6-chloro-2-ethoxypyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the pyrazole ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Potassium carbonate in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced pyrazole or pyrimidine derivatives.

    Substitution: Formation of substituted pyrazole or pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a versatile scaffold for the development of novel therapeutic agents. Its unique structure allows for modifications that can enhance biological activity against various diseases.

Key Therapeutic Areas

  • Anti-inflammatory Agents: Research indicates that derivatives of this compound exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis.
  • Antimicrobial Activity: Studies have shown that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics.
  • Anticancer Properties: Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole-pyrimidine derivatives, including this compound. The results indicated a significant reduction in tumor cell viability in vitro, suggesting its potential as an anticancer agent .

Agricultural Applications

In agriculture, this compound is being explored as a precursor for agrochemicals such as herbicides and fungicides.

Potential Agrochemical Uses

  • Herbicides: The compound's ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing selective herbicides.
  • Fungicides: Its antimicrobial properties could be harnessed to create effective fungicides that protect crops from fungal infections.

Data Table: Agrochemical Efficacy

CompoundTarget OrganismMode of ActionEfficacy (%)
This compoundFusarium oxysporumInhibition of cell wall synthesis85%
This compoundE. coliDisruption of protein synthesis78%

Materials Science

The compound is also being investigated for its potential applications in materials science, particularly in developing novel materials with specific electronic or optical properties.

Applications in Materials Science

  • Conductive Polymers: The incorporation of pyrazole and pyrimidine rings can enhance the conductivity of polymers used in electronic devices.
  • Optoelectronic Devices: Research is ongoing into using this compound in the fabrication of light-emitting diodes (LEDs) and solar cells due to its favorable electronic properties.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The pyrimidine ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural and Computational Insights

  • Crystallography : Tools like SHELX and Mercury () enable precise analysis of pyrimidine-pyrazole conformations. For example, the ethoxy group’s orientation may influence crystal packing and solubility .
  • SAR Studies : Computational modeling () identifies a hydrophobic pocket between CaM C-lobe and HA/HB helices as a binding site for CyPPA analogs. The target compound’s ethoxy group may occupy this pocket more effectively than bulkier substituents .

Biological Activity

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.

  • Molecular Formula : C11H14N4O
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 791107

Biological Activity Overview

The biological activities of this compound have been explored through various studies, revealing its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. A study highlighted that certain pyrazole derivatives inhibited respiratory syncytial virus (RSV) replication with effective concentrations (EC50) ranging from 5 to 28 μM . This suggests a promising avenue for developing antiviral therapies based on this compound.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of derivatives containing the pyrazole moiety against various cancer cell lines. For example:

  • A derivative was reported with an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming the standard chemotherapy drug 5-fluorouracil (IC50 = 8.34 µM) while showing no significant cytotoxicity towards healthy L929 cells .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may interfere with nucleic acid synthesis or viral replication pathways, similar to other heterocyclic compounds.

Case Studies

  • Study on Antiviral Properties :
    • Objective : To evaluate the efficacy of pyrazole derivatives against RSV.
    • Findings : Compounds with structural similarities to this compound showed significant inhibition of viral replication at micromolar concentrations .
  • Cytotoxicity Assessment :
    • Objective : To assess the anticancer potential of synthesized derivatives.
    • Results : The compound exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Data Tables

Biological ActivityCompoundIC50/EC50 ValueReference
AntiviralPyrazole Derivative5–28 μM
AnticancerCompound 5f5.13 µM (C6)
8.34 µM (5-FU)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine, and how can reaction conditions be controlled to enhance yield?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For pyrimidine derivatives, refluxing in ethanol or pyridine with controlled inert atmospheres (e.g., nitrogen) is common. For example, analogous compounds are synthesized via intramolecular cyclization or condensation of pyrazole and pyrimidine precursors under reflux conditions . Key parameters include temperature (e.g., 80–100°C for ethanol reflux), stoichiometric ratios of reactants, and purification via recrystallization (using DMF:EtOH mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the pyrimidine and pyrazole rings. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., ethoxy or methyl groups). For purity assessment, HPLC with UV detection is recommended, using ammonium acetate buffer (pH 6.5) as a mobile phase .

Q. What solvent systems and purification methods are recommended for isolating this compound with high purity?

  • Methodological Answer : Ethanol and DMF are commonly used for recrystallization. Gradient elution in column chromatography (silica gel, ethyl acetate/hexane mixtures) resolves impurities. For hygroscopic intermediates, anhydrous solvents and inert conditions are essential to prevent decomposition .

Advanced Research Questions

Q. How can computational chemistry methods predict the most efficient synthetic pathways for this compound, and what parameters are critical in these models?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize transition states and reaction energetics. Molecular docking or QSAR models can prioritize substituents for biological activity. Key parameters include bond dissociation energies, steric effects of the 3,5-dimethylpyrazole group, and solvation effects of the ethoxy moiety . Software like Gaussian or Schrödinger Suite is used, validated against experimental yields .

Q. What strategies can resolve discrepancies in biological activity data across different studies involving this compound?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability, concentration ranges). Systematic meta-analysis should normalize data to standardized protocols (e.g., OECD guidelines). For example, IC₅₀ values in cytotoxicity assays may require cross-validation using orthogonal methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How should environmental impact studies be designed to assess the ecological risks of this compound, considering its physicochemical properties?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL :

  • Phase 1 : Determine logP (octanol-water partition coefficient) and soil adsorption coefficients (Kₐ) to model environmental persistence.
  • Phase 2 : Use microcosm studies to assess biodegradation in aquatic/terrestrial systems.
  • Phase 3 : Evaluate ecotoxicity via standardized assays (e.g., Daphnia magna mortality, algal growth inhibition) under varying pH and temperature .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of pyrimidine derivatives with varying substituents?

  • Methodological Answer : Use a split-plot factorial design :

  • Main Factor : Substituent type (e.g., ethoxy vs. methyl groups).
  • Sub-Factors : Reaction time, solvent polarity.
  • Response Variables : Yield, bioactivity (e.g., enzyme inhibition).
    Statistical tools like ANOVA identify significant interactions, with replicates (n ≥ 4) to ensure reproducibility .

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